

An In-depth Technical Guide to the Lactonic Sophorolipid Biosynthetic Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lactonic sophorolipid*

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Introduction: Sophorolipids as High-Value Biosurfactants

Sophorolipids (SLs) are glycolipid biosurfactants produced predominantly by non-pathogenic yeast species, most notably *Starmerella bombicola* (formerly *Candida bombicola*).^[1] These molecules consist of a hydrophilic sophorose head (a glucose disaccharide) linked to a hydrophobic long-chain hydroxy fatty acid.^[1] SLs exist in two primary forms: an open, acidic structure and a closed, lactonic form, where the fatty acid's carboxyl group forms an intramolecular macrocyclic ester.^[1] The lactonic form is of particular interest due to its enhanced surface activity and potent biological properties, including antimicrobial, antiviral, and anti-cancer activities, making it a prime candidate for applications in pharmaceuticals, cosmetics, and bioremediation.^[1] Understanding the biosynthetic pathway is critical for metabolic engineering efforts aimed at maximizing the yield and purity of these valuable compounds.^[1]

The Revised Lactonic Sophorolipid Biosynthesis Pathway

The biosynthesis of **lactonic sophorolipids** is a multi-step enzymatic process that occurs in the stationary phase of yeast growth, often triggered by nitrogen limitation. The genes encoding the core biosynthetic enzymes are typically found in a single gene cluster. Recent research has

significantly revised the understanding of the final lactonization step, revealing a more complex mechanism involving bolaform intermediates.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

The key stages of the pathway are as follows:

- **Fatty Acid Hydroxylation:** The process begins with the hydroxylation of a long-chain fatty acid (typically C16 or C18) at its terminal (ω) or sub-terminal ($\omega-1$) position. This reaction is catalyzed by a cytochrome P450 monooxygenase.[\[1\]](#)
- **Stepwise Glycosylation:** The hydroxylated fatty acid is then sequentially glycosylated. The first glucose molecule is transferred from UDP-glucose to the hydroxyl group of the fatty acid, forming a glucolipid. A second glucose molecule is then added to the first, creating the characteristic sophorose moiety and resulting in the formation of an acidic sophorolipid.[\[1\]](#)[\[5\]](#) This step is catalyzed by two distinct glucosyltransferases.[\[6\]](#)
- **Acetylation:** The sophorose head group can be acetylated at the 6' and/or 6'' positions, a reaction catalyzed by a specific acetyltransferase.[\[1\]](#) This modification influences the physicochemical properties of the final sophorolipid.[\[1\]](#)
- **Formation of Bolaform Sophorolipids:** Recent evidence suggests that a second sophorose molecule is attached to the carboxylic end of the acidic sophorolipid, forming a bolaform sophorolipid. These bolaform SLs are now considered the true intermediates for lactonization.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Intramolecular Transesterification:** The final step is the formation of the lactone ring. This is catalyzed by the *Starmerella bombicola* lactone esterase (SBLE), which functions as a transesterase.[\[2\]](#)[\[7\]](#) SBLE catalyzes an intramolecular transesterification of the bolaform sophorolipid, where the second sophorose group acts as a leaving group, resulting in the formation of the **lactonic sophorolipid**.[\[2\]](#)

Core Enzymes in Sophorolipid Biosynthesis

Enzyme	Gene	Function
Cytochrome P450 Monooxygenase	CYP52M1	Catalyzes the terminal (ω) or sub-terminal (ω -1) hydroxylation of long-chain fatty acids.[6][8][9]
UDP-Glucosyltransferase I	UGTA1	Transfers the first glucose molecule from UDP-glucose to the hydroxylated fatty acid.[6][10]
UDP-Glucosyltransferase II	UGTB1	Transfers the second glucose molecule to the glucolipid to form the sophorose moiety.[6][10]
Acetyltransferase	AT	Transfers an acetyl group from acetyl-CoA to the 6' and/or 6" positions of the sophorose head.[1][6]
S. bombicola Lactone Esterase	SBLE	Catalyzes the intramolecular transesterification of bolaform sophorolipids to form lactonic sophorolipids.[2][6][10]
ABC Transporter	MDR	Involved in the secretion of sophorolipids out of the cell.[6][8]

Quantitative Data on Sophorolipid Production

The production of sophorolipids can be influenced by various factors, including the producing strain, fermentation conditions, and the carbon and nitrogen sources used.[11][12] Genetic engineering has also been employed to enhance the production of specific sophorolipid congeners.[6][10]

Strain / Condition	Substrates	Sophorolipid Titer (g/L)	Productivity (g/L/h)	Key Findings	Reference
Starmerella bombicola ATCC 22214	Glucose, Rapeseed Oil, Corn Steep Liquor, Ammonium Sulphate	11.3 - 39.5	Not specified	Nitrogen and rapeseed oil sources were found to be significant for production.	[13] [14]
S. bombicola ATCC 22214	Soybean Oil, Sugarcane Molasses	45	Not specified	High yield achieved with low-cost substrates.	[13]
S. bombicola ATCC 22214	Palm Oil, Glucose, Yeast Extract, Urea	32	Not specified	Optimization of media components for enhanced production.	[13]
Candida bombicola	Soy Molasses, Oleic Acid	53 ± 3	Not specified	Simplified medium for reduced-cost production.	[15]
S. bombicola CGMCC 1576 (Δ rlp Δ leu3 Δ ztf1)	Not specified	97.44	Not specified	Multiple-gene knockout strategy significantly increased production.	[16] [17]
S. bombicola (High cell density fermentation)	Not specified	>400	3.7	High cell density fermentation leads to very high titers and productivity.	[18]

Candida				Fed-batch	
batistae (Fed-	Not specified	Not specified	2.30	strategy	
batch)				enhanced	[17]
				productivity	
				and yield.	

Experimental Protocols

Sophorolipid Fermentation

Objective: To produce sophorolipids from *Starmerella bombicola* using a standard batch fermentation protocol.

Materials:

- *Starmerella bombicola* strain (e.g., ATCC 22214)
- Yeast extract peptone dextrose (YPD) medium for inoculum preparation
- Fermentation medium (e.g., containing glucose, yeast extract, and a hydrophobic carbon source like oleic acid or sunflower oil)[\[11\]](#)[\[19\]](#)
- Shake flasks or a bioreactor
- Incubator shaker

Procedure:

- Inoculum Preparation: Inoculate a single colony of *S. bombicola* into YPD medium and incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 hours.
- Fermentation: Inoculate the fermentation medium with the seed culture (e.g., 5-10% v/v).
- Incubation: Incubate the culture at 30°C with agitation. The pH of the medium will typically decrease during fermentation.[\[11\]](#)
- Substrate Feeding: For fed-batch fermentation, a feeding solution containing the carbon sources can be added periodically or continuously.[\[17\]](#)

- Monitoring: Monitor cell growth (e.g., by measuring optical density at 600 nm) and sophorolipid production over time.[\[14\]](#)
- Harvesting: After the desired fermentation time (typically 5-10 days), harvest the culture broth for sophorolipid extraction.

Sophorolipid Extraction and Purification

Objective: To extract and purify sophorolipids from the fermentation broth.

Materials:

- Fermentation broth
- Ethyl acetate
- Hexane
- Silica gel for column chromatography[\[11\]](#)
- Rotary evaporator

Procedure:

- Extraction: Mix the fermentation broth with an equal volume of ethyl acetate and shake vigorously. Allow the phases to separate and collect the organic (upper) layer. Repeat the extraction process to maximize recovery.
- Washing: The crude extract may contain residual oils which can be removed by washing with hexane.[\[20\]](#)
- Solvent Evaporation: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude sophorolipid mixture.
- Purification: The crude sophorolipids can be further purified by adsorption chromatography using a silica gel column.[\[11\]](#)[\[19\]](#) Elute with a gradient of solvents (e.g., chloroform and methanol) to separate the different sophorolipid congeners.

Sophorolipid Analysis by HPLC

Objective: To quantify and characterize the sophorolipid mixture using High-Performance Liquid Chromatography (HPLC).

Materials:

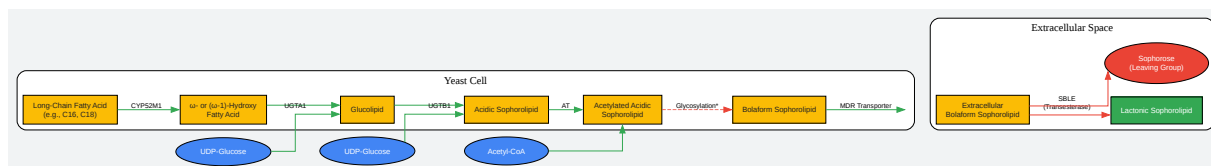
- Purified sophorolipid sample
- HPLC system with a C18 column and a suitable detector (e.g., UV, ELSD, or CAD)[20][21]
- Mobile phase: A gradient of acetonitrile and water or methanol and water, often with an additive like formic acid or ammonium formate.[21][22]
- Sophorolipid standards (for quantification)

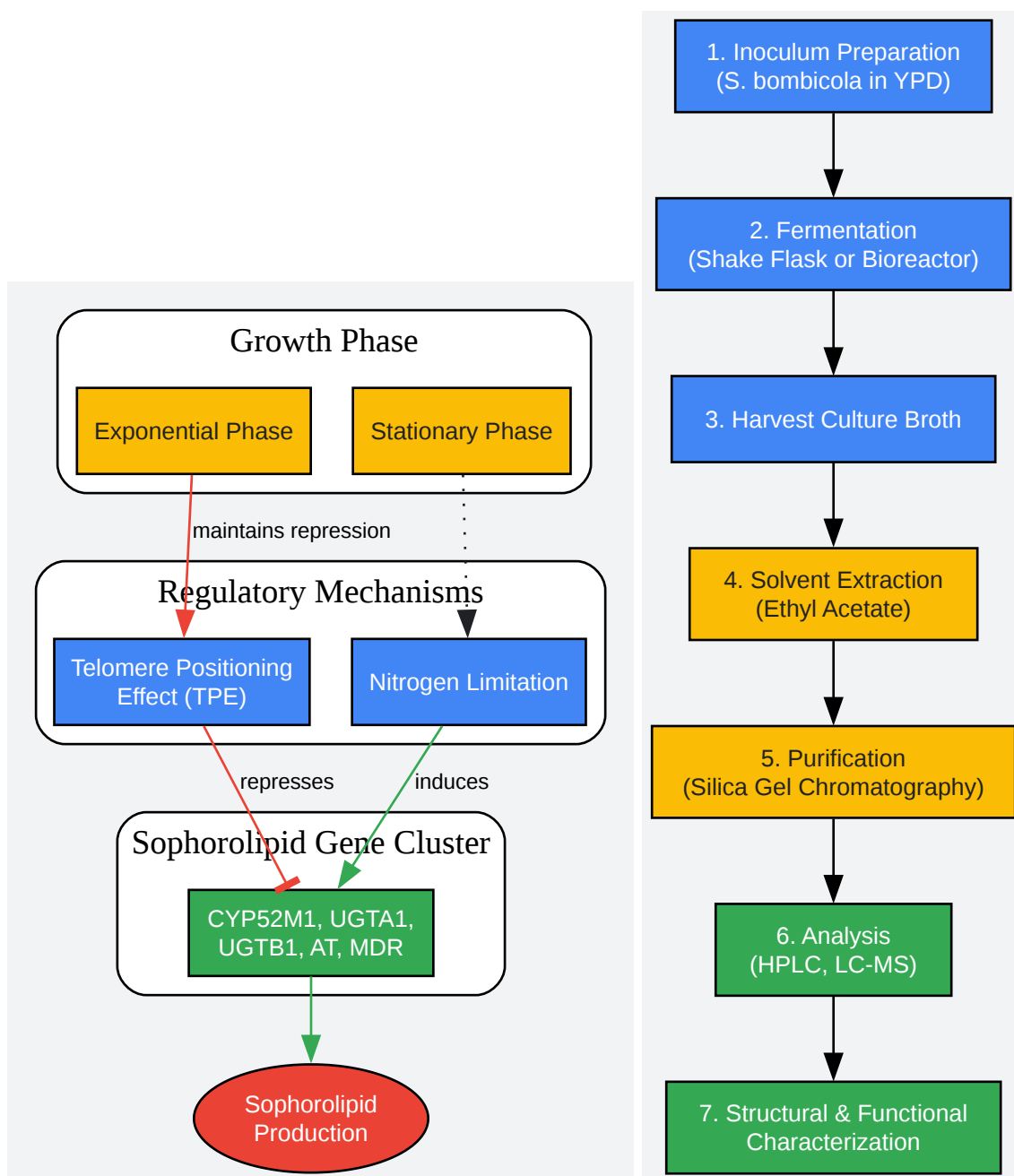
Procedure:

- Sample Preparation: Dissolve the sophorolipid sample in a suitable solvent (e.g., methanol).
- Injection: Inject the sample into the HPLC system.
- Chromatography: Run a gradient elution program to separate the different sophorolipid congeners.
- Detection: Detect the eluting compounds using the chosen detector. A UV detector can be used at a low wavelength (e.g., 198-207 nm).[20][23]
- Quantification: Compare the peak areas of the samples to a standard curve generated from known concentrations of sophorolipid standards to quantify the amount of each congener.
[21]

Visualizations

Lactonic Sophorolipid Biosynthetic Pathway





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Lactonic Sophorolipid Biosynthetic Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561103#lactonic-sophorolipid-biosynthetic-pathway]

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